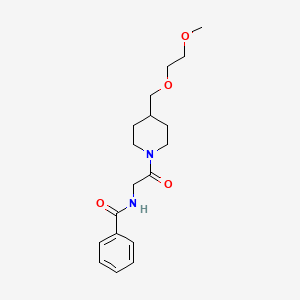
N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” is a complex organic molecule. It contains a benzamide group, a piperidine ring, and a methoxyethoxy group. Each of these groups has distinct chemical properties that could contribute to the overall behavior of the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a benzamide group, a piperidine ring (a six-membered ring containing one nitrogen atom), and a methoxyethoxy group attached to the piperidine ring . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and ether groups could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
- A study demonstrated the synthesis of various novel compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone. These compounds were evaluated for their potential as cyclooxygenase inhibitors and their analgesic and anti-inflammatory activities. Among them, compounds with a structural similarity to N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide displayed significant inhibitory activity and potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Profiles
- Research on benzamide derivatives, including structures similar to this compound, has shown these compounds to possess favorable pharmacological profiles. They have potential applications in enhancing gastrointestinal motility, with some compounds surpassing the effectiveness of existing drugs in oral bioavailability (Sonda, Kawahara, Murozono, Sato, Asano, & Haga, 2003).
Antagonist and Agonist Activities
- Another study explored the δ-opioid mechanisms of specific benzamide derivatives, showcasing their effective pain-reducing properties in chronic pain models. These compounds, structurally related to this compound, were found to mediate effects through δ-opioid receptors, indicating potential applications in pain management and treatment (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).
In Vitro Antibacterial Activities
- Benzamides, including those structurally related to this compound, were studied for their in vitro antibacterial activities. Some derivatives displayed significant activities against various bacterial strains, surpassing standard antibiotics in certain cases. This suggests potential applications in developing new antibacterial agents (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-11-12-24-14-15-7-9-20(10-8-15)17(21)13-19-18(22)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNSWTKAORNZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
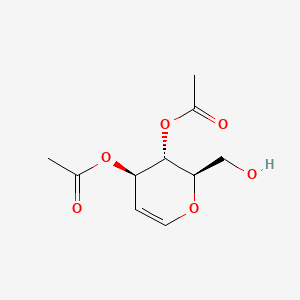
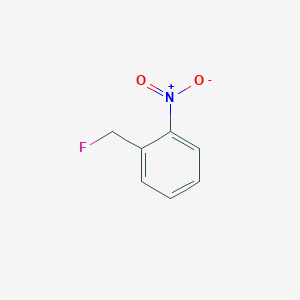


![Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2859209.png)
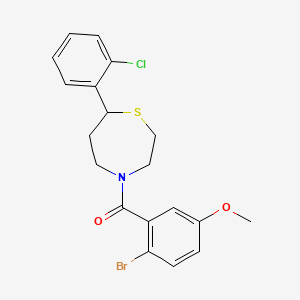
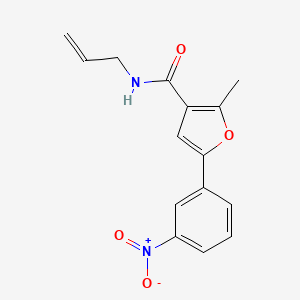
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2859212.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2859215.png)
![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2859216.png)

![2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2859221.png)
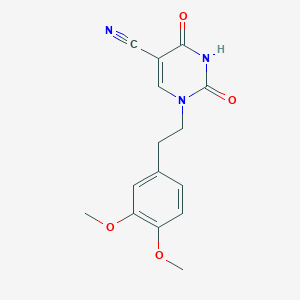
![3-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine](/img/structure/B2859227.png)
